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Abstract

Obeldesivir (GS-5245) is an orally bioavailable prodrug of the antiviral nucleoside analog GS-
441524, a potent inhibitor of viral RNA-dependent RNA polymerase.[1] Its synthesis is a matter
of significant interest for research into emerging viral diseases. This document provides
detailed application notes and protocols for the laboratory-scale synthesis of Obeldesivir for
research purposes. The synthesis is a straightforward two-step process commencing from a
known intermediate in the synthesis of Remdesivir.[2][3]

Introduction

Obeldesivir is designed to improve the oral bioavailability of its parent nucleoside, GS-441524.
[3] Following oral administration, Obeldesivir is metabolized to GS-441524, which is then
intracellularly phosphorylated to the active triphosphate form. This active metabolite acts as a
chain terminator for viral RNA-dependent RNA polymerase, inhibiting viral replication. The
synthetic route to Obeldesivir is noted for its reduced complexity compared to other nucleotide
analog prodrugs like Remdesivir.

Synthesis Overview

The synthesis of Obeldesivir (designated as compound 3 in several publications) proceeds in
two main steps from the 2',3'-acetonide-protected nucleoside 4, which is a known intermediate
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in the synthesis of Remdesivir. The process involves:

 Esterification: The 5'-hydroxyl group of the protected nucleoside 4 is esterified with isobutyric
acid.

o Deprotection: The 2',3'-acetonide protecting group is removed under acidic conditions to
yield the final product, Obeldesivir.

Quantitative Data Summary

While specific yields for each step in the synthesis of Obeldesivir are not detailed in the
primary literature, a 40% overall yield was reported for the synthesis of a closely related
acetate analog using a similar two-step procedure.

Reported
Overall
. Key .
Step Reaction Reagents Solvent Yield (for
Parameters
acetate
analog)
Isobutyric
Room
1 Esterification acid, DIC, DMF 40%
Temperature
DMAP
_ THF or Room
2 Deprotection HCI
CH3CN Temperature

Table 1. Summary of quantitative data for the synthesis of an Obeldesivir analog.

Experimental Protocols
Materials and Reagents

e (3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f]triazin-7-yl)-6-(hydroxymethyl)-2,2-
dimethyltetrahydrofuro[3,4-d]dioxole-4-carbonitrile (Intermediate 4)

e |sobutyric acid

» N,N'-Diisopropylcarbodiimide (DIC)
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e 4-Dimethylaminopyridine (DMAP)

e Anhydrous N,N-Dimethylformamide (DMF)

e Hydrochloric acid (HCI)

o Tetrahydrofuran (THF) or Acetonitrile (CH3CN)
o Ethyl acetate

o Water

e Brine

e Sodium sulfate

« Silica gel for chromatography

e Methanol (MeOH)

Dichloromethane (CH2CI2)

Step 1: Synthesis of ((3aR,4R,6R,6aR)-4-(4-
aminopyrrolo[2,1-f]triazin-7-yl)-4-cyano-2,2-
dimethyltetrahydrofuro[3,4-d]dioxol-6-yl)methyl
isobutyrate (Protected Obeldesivir)

This procedure is adapted from the general method described for 5'-mono ester prodrugs.

To a solution of the 2',3'-acetonide protected nucleoside 4 in anhydrous DMF, add isobutyric
acid, DIC, and a catalytic amount of DMAP.

Stir the reaction mixture at room temperature for 4 hours.

Upon completion, dilute the reaction mixture with ethyl acetate.

Wash the organic layer sequentially with water and brine.
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» Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

» Purify the resulting residue by silica gel chromatography, eluting with a gradient of methanol
in dichloromethane (e.g., 20% MeOH in CH2CI2) to afford the protected Obeldesivir
intermediate.

Step 2: Synthesis of ((2R,3S,4R,5R)-5-(4-
aminopyrrolo[2,1-f]triazin-7-yl)-5-cyano-3,4-
dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
(Obeldesivir, 3)

Dissolve the purified protected Obeldesivir intermediate from Step 1 in THF or acetonitrile.

Add a solution of hydrochloric acid and stir the mixture at room temperature.

Monitor the reaction for the cleavage of the acetonide group.

Upon completion, process the reaction mixture to isolate the final product, Obeldesivir.

Visualized Workflows and Pathways
Obeldesivir Synthesis Workflow
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Step 1: Esterification
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2',3'-Acetonide Protected Protected Obeldesivir
Nucleoside (4) J Acid-mediated
Cleavage

Step 2: Deprotection

@—» Obeldesivir (3)

Click to download full resolution via product page

Caption: A two-step synthesis of Obeldesivir from a protected nucleoside intermediate.

Metabolic Activation Pathway of Obeldesivir
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Caption: Metabolic activation of Obeldesivir to its active triphosphate form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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